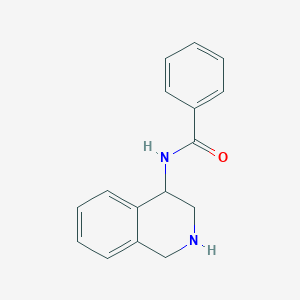

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

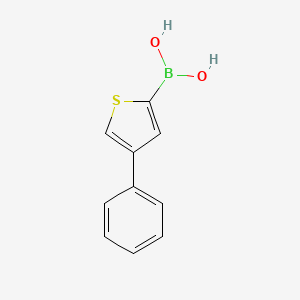

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide, also known as THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. THIQ is a heterocyclic compound that belongs to the class of isoquinoline alkaloids. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.

Aplicaciones Científicas De Investigación

Biological Activities

1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including “N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide”, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them an important class of isoquinoline alkaloids .

Medicinal Chemistry

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The structural–activity relationship (SAR) of these analogs and their mechanism of action are areas of active research .

Synthetic Strategies

Commonly used synthetic strategies for constructing the core scaffold of THIQ-based compounds, including “N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide”, have been discussed in the literature . These strategies are crucial for the development of novel THIQ analogs.

C(1)-Functionalization

Recent advances in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been reported . These reactions, particularly those involving isomerization of iminium intermediate (exo/endo isomerization), are highlighted for the period of 2013–2019 .

Inhibitors of the PD-1/PD-L1 PPI

“N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide” and its analogs can be designed as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction (PPI) . This application is particularly relevant in the field of immunotherapy.

Solid-State Fluorescence Material

This compound can be used as a solid-state fluorescence material . This application is particularly relevant in the field of materials science and optoelectronics.

Mecanismo De Acción

Target of Action

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds are known to interact with their targets in a way that results in diverse biological activities

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide may have similar effects.

Propiedades

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-9,15,17H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXADQCZLBBBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)

![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)

![3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2852879.png)

![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2852889.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)